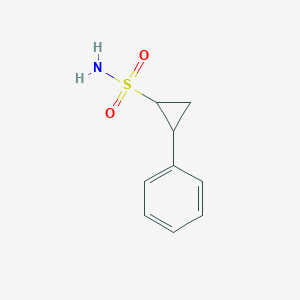

rac-(1R,2S)-2-phenylcyclopropane-1-sulfonamide, trans

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name (1R,2S)-2-phenylcyclopropane-1-sulfonamide adheres to IUPAC rules, where the cyclopropane ring is numbered to prioritize the sulfonamide group (-SO₂NH₂) at position 1 and the phenyl substituent at position 2. The stereodescriptors 1R,2S indicate the absolute configuration of the chiral centers. The prefix rac- denotes a racemic mixture of enantiomers, while trans specifies the relative orientation of the sulfonamide and phenyl groups across the cyclopropane plane.

Molecular Geometry and Cyclopropane Ring Strain Analysis

The cyclopropane ring imposes significant angle strain due to its 60° bond angles, deviating from the ideal tetrahedral angle of 109.5°. This strain destabilizes the molecule, reducing C-C bond strength by approximately 28 kcal/mol compared to unstrained alkanes. The bent bond (banana bond) model explains the electronic structure: hybrid orbitals reorient to maximize overlap, resulting in electron density lobes outside the internuclear axis (Fig. 1a).

| Property | Value | Source |

|---|---|---|

| C-C-C bond angle | 60° | |

| Melting point | 126–127°C | |

| Hybridization | sp³ with increased p-character |

The phenyl group at C2 and sulfonamide at C1 create steric hindrance, further exacerbating ring strain.

Crystal Structure Characterization via X-ray Diffraction

Single-crystal X-ray diffraction of related cyclopropane derivatives reveals hydrogen-bonded supramolecular networks . For example, 1-phenylcyclopropane-1-carboxylate forms N–H···O and C–H···π interactions, with N···O distances of 2.62–2.82 Å and C···Cg (centroid) distances of 3.55 Å. These interactions stabilize the crystal lattice and influence packing efficiency.

Key crystallographic parameters for analogous systems :

Stereoelectronic Effects of the Sulfonamide Functional Group

The sulfonamide group exhibits electron-withdrawing character via resonance (Fig. 2a), polarizing adjacent C–S bonds and enhancing acidity of the NH₂ protons (pKa ≈ 10–12). Stereoelectronic interactions include:

- n(N) → σ*(S–O) hyperconjugation, stabilizing the sulfonamide moiety.

- N–H···O hydrogen bonds with carbonyl or sulfonyl acceptors, critical for crystal packing.

In rac-(1R,2S)-2-phenylcyclopropane-1-sulfonamide, the sulfonamide’s tetrahedral geometry introduces torsional strain when coupled with the rigid cyclopropane ring.

Comparative Analysis of Cis vs. Trans Isomeric Forms

The trans isomer (sulfonamide and phenyl on opposite faces) is sterically favored over the cis form due to reduced van der Waals repulsion. Key differences include:

| Property | Trans Isomer | Cis Isomer |

|---|---|---|

| Melting point | 126–127°C | Not reported |

| Solubility | Lower in polar solvents | Higher polarity |

| Hydrogen-bonding capacity | Enhanced N–H···O networks | Restricted by steric bulk |

The trans configuration’s stability is corroborated by its prevalence in crystallographic data.

Properties

Molecular Formula |

C9H11NO2S |

|---|---|

Molecular Weight |

197.26 g/mol |

IUPAC Name |

2-phenylcyclopropane-1-sulfonamide |

InChI |

InChI=1S/C9H11NO2S/c10-13(11,12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H2,10,11,12) |

InChI Key |

XNACGRLKLDYUKR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1S(=O)(=O)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Nitrogen Ylide-Mediated Cyclopropanation

Nitrogen ylides, generated from α-bromo carbonyl compounds and tertiary amines, have proven effective for stereocontrolled cyclopropanation. In a representative protocol, styrene derivatives react with ylides derived from tert-butyl bromoacetate and 1,4-diazabicyclo[2.2.2]octane (DABCO) in acetonitrile at elevated temperatures (80–90°C). This method achieves trans-selectivity through a stepwise mechanism involving ylide formation, Michael addition, and ring closure.

Key reaction parameters :

- Base : Cs₂CO₃ facilitates deprotonation and stabilizes intermediates.

- Solvent : Anhydrous MeCN minimizes side reactions.

- Temperature : 80°C optimizes reaction kinetics without compromising yield.

For example, the cyclopropanation of 4-methyl-2-vinylpyrimidine with tert-butyl bromoacetate yielded trans-cyclopropane carboxylates in 58% yield over three steps. Adapting this protocol to styrene derivatives would involve substituting the pyrimidine moiety with phenyl groups, though steric and electronic effects may necessitate adjustments to reaction conditions.

Carboxylic Acid Intermediate: Hydrolysis and Purification

Following cyclopropanation, the ester group is hydrolyzed to the carboxylic acid. In the synthesis of pyrimidinyl cyclopropanes, this was achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the free acid with minimal epimerization. For phenylcyclopropane analogs, similar conditions (e.g., HCl in dioxane) are likely applicable.

Critical considerations :

- Acid strength : Mild acids (e.g., HCl) prevent ring-opening of the cyclopropane.

- Workup : Aqueous extraction with ethyl acetate (EtOAc) and subsequent buffer washes (pH 7) ensure high purity.

Hofmann Rearrangement: Conversion to Primary Amine

The Hofmann rearrangement is pivotal for converting cyclopropane carboxylic acids to primary amines. In a patented method, trans-2-phenylcyclopropane carboxylic acid undergoes decarboxylation using N-chlorosuccinimide (NCS) in dichloromethane, followed by treatment with sodium hydroxide to yield the amine.

Reaction optimization :

- Reagent : NCS provides superior selectivity over bromine or chlorine gas.

- Solvent : Dichloromethane ensures solubility of intermediates.

- Temperature : Ambient conditions (20–25°C) minimize side reactions.

This step is critical for introducing the amine precursor to the sulfonamide group. The resulting amine is typically isolated via acid-base extraction, with yields exceeding 85% in optimized protocols.

Sulfonylation: Introducing the Sulfonamide Group

The final step involves reacting the cyclopropane amine with a sulfonyl chloride. For rac-(1R,2S)-2-phenylcyclopropane-1-sulfonamide, benzenesulfonyl chloride is employed in the presence of a base (e.g., pyridine or triethylamine) to scavenge HCl.

Optimized conditions :

- Molar ratio : 1:1.2 (amine:sulfonyl chloride) ensures complete conversion.

- Solvent : DCM or THF balances reactivity and solubility.

- Workup : Sequential washes with dilute HCl and NaHCO₃ remove unreacted reagents.

Stereochemical and Purity Considerations

Diastereomer Control

The trans-configuration is preserved throughout the synthesis due to the rigidity of the cyclopropane ring. However, minor cis-isomers may form during cyclopropanation. Recrystallization from ethyl acetate or toluene effectively removes these impurities, as demonstrated in the purification of pyrimidinyl cyclopropanes.

Chemical Reactions Analysis

Simmons-Smith Cyclopropanation

-

Mechanism : Proceeds via a concerted [2+1] methylene transfer involving zinc carbenoids (e.g., CH₂ZnI₂). The reaction is stereospecific, favoring syn-addition due to the covalent C–Zn bond .

-

Key Data :

Ylide-Mediated Cyclopropanation

-

Mechanism : Uses nitrogen ylides (e.g., derived from t-butyl bromoacetate and DABCO) to generate reactive intermediates that add to alkenes .

-

Key Data :

Functional Group Transformation to Sulfonamide

The sulfonamide group (-SO₂NH₂) is introduced post-cyclopropanation. Common methods include:

Nucleophilic Substitution

-

Mechanism : Replacement of a leaving group (e.g., bromide or chloride) on the cyclopropane ring with a sulfonamide nucleophile.

-

Example : Reaction of cyclopropane-1-carboxylic acid derivatives with sulfonamide reagents under basic conditions .

Amidation

-

Mechanism : Conversion of a carboxylic acid group to a sulfonamide via coupling reagents (e.g., EDC or DCC) and a sulfonamide amine.

-

Key Data :

Chiral Resolution and Enantioselectivity

The racemic mixture of rac-(1R,2S)-2-phenylcyclopropane-1-sulfonamide is resolved using chiral amine salts . For example:

-

(S)-1-(1-naphthyl)ethylamine achieves high enantiomeric excess (ee > 90%) through multiple recrystallizations .

-

(+)-abietylamine provides diastereoselective crystallization, favoring the (S,S)-enantiomer .

Critical Reaction Data

Mechanistic Insights

Scientific Research Applications

Overview

rac-(1R,2S)-2-phenylcyclopropane-1-sulfonamide, trans is a sulfonamide derivative that has garnered attention for its diverse applications in medicinal chemistry, organic synthesis, and biological research. This compound features a cyclopropane ring with a phenyl group and a sulfonamide moiety, which contributes to its unique chemical properties and biological activities.

Medicinal Chemistry

The compound exhibits potential as a lead structure for the development of new therapeutic agents due to its known antibacterial properties. Sulfonamides are recognized for their ability to inhibit dihydropteroate synthetase, an enzyme critical in folate synthesis, making them valuable in treating bacterial infections.

Key Findings :

- Antibacterial Activity : Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacteria by disrupting folate metabolism.

- Anticancer Properties : Research indicates that certain derivatives exhibit significant antiproliferative effects against cancer cell lines, suggesting potential applications in oncology .

Organic Synthesis

In organic chemistry, rac-(1R,2S)-2-phenylcyclopropane-1-sulfonamide serves as a versatile building block for synthesizing complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

Applications in Synthesis :

- Building Block for Complex Molecules : The compound can be used to create more complex structures through functional group modifications.

- Reactivity : It can undergo oxidation to form sulfonic acids or sulfonyl derivatives and can participate in nucleophilic substitutions with amines or alcohols.

The biological activity of this compound is attributed to its interactions with key enzymes and cellular pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of rac-(1R,2S)-2-phenylcyclopropane-1-sulfonamide is crucial for optimizing its biological activity. Key aspects include:

- Substituent Effects : Variations in the phenyl group or sulfonamide moiety significantly impact potency and selectivity against various biological targets.

- Cyclopropane Ring Strain : The inherent strain in the cyclopropane ring enhances reactivity and interaction with biological targets, making it a valuable scaffold for drug design.

Case Studies

Several studies have highlighted the applications and efficacy of this compound:

- Anticancer Activity : A study demonstrated that phenylcyclopropane derivatives exhibit potent inhibition against human leukemia cells through mechanisms involving cell cycle arrest and apoptosis induction .

- Antimicrobial Properties : Investigations into trans-2-phenylcyclopropane derivatives have revealed their potential as antimicrobial agents against Gram-negative bacteria, with the sulfonamide functionality playing a critical role in disrupting bacterial metabolic pathways.

- Pharmacological Evaluation : In vitro studies have shown that this compound can inhibit specific enzymes involved in cancer metabolism, leading to reduced cell proliferation and enhanced apoptosis in treated cells .

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-phenylcyclopropane-1-sulfonamide, trans involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group may also contribute to the compound’s binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Variations on the Cyclopropane Ring

2.1.1. Halogen-Substituted Derivatives

- Rel-(1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-sulfonyl chloride, trans (CAS 2165409-09-4): Structural Differences: Replaces the sulfonamide group with a sulfonyl chloride (-SO₂Cl) and introduces a chlorine atom on the phenyl ring. Impact: The sulfonyl chloride group is more reactive than sulfonamide, making it useful as an intermediate in synthesis. The chlorine atom increases molecular weight (C₉H₈Cl₂O₂S vs. C₉H₁₀NO₂S for the main compound) and may enhance lipophilicity or electronic effects .

- rac-[(1R,2R)-2-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans (CAS 2227879-98-1): Structural Differences: Features a fluoromethyl (-CH₂F) group instead of phenyl and a methanesulfonyl chloride (-CH₂SO₂Cl) group.

2.1.2. Functional Group Variations

- rac-(1R,2S)-2-(Oxan-4-yl)cyclopropane-1-carboxylic acid, trans (CAS 2059908-29-9): Structural Differences: Replaces sulfonamide with a carboxylic acid (-COOH) and substitutes phenyl with oxan-4-yl (tetrahydropyran). The oxan-4-yl group adds an ether oxygen, enabling additional interactions in biological systems .

2.2. Amine Derivatives

rac-(1R,2S)-2-Cyclohexylcyclopropan-1-amine hydrochloride, trans (CAS 1158807-72-7):

- Structural Differences : Substitutes sulfonamide with an amine (-NH₂) and phenyl with cyclohexyl.

- Impact : The cyclohexyl group is bulkier and more lipophilic than phenyl (logP increase ~1.0), while the amine hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in water) compared to neutral sulfonamide .

rac-(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine hydrochloride :

- Structural Differences : Replaces phenyl with 2,3-difluorophenyl and sulfonamide with an amine hydrochloride.

- Impact : Fluorine atoms increase electronegativity and metabolic stability. The amine hydrochloride improves solubility (e.g., ~30 mg/mL in water), making it more suitable for formulation than the neutral sulfonamide .

Physicochemical and Structural Data Table

| Compound Name (CAS) | Molecular Formula | Molecular Weight | Key Substituents | Functional Group | logP* (Estimated) |

|---|---|---|---|---|---|

| rac-(1R,2S)-2-Phenylcyclopropane-1-sulfonamide, trans | C₉H₁₀NO₂S | 197.25 | Phenyl | Sulfonamide (-SO₂NH₂) | 1.8 |

| Rel-(1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-sulfonyl chloride, trans (2165409-09-4) | C₉H₈Cl₂O₂S | 259.14 | 3-Chlorophenyl | Sulfonyl chloride (-SO₂Cl) | 2.5 |

| rac-(1R,2S)-2-(Oxan-4-yl)cyclopropane-1-carboxylic acid, trans (2059908-29-9) | C₉H₁₄O₃ | 170.21 | Oxan-4-yl | Carboxylic acid (-COOH) | 1.5 |

| rac-(1R,2S)-2-Cyclohexylcyclopropan-1-amine hydrochloride (1158807-72-7) | C₉H₁₈ClN | 175.70 | Cyclohexyl | Amine hydrochloride (-NH₃⁺Cl⁻) | 2.2 |

| rac-[(1R,2R)-2-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride (2227879-98-1) | C₅H₈ClFO₂S | 186.63 | Fluoromethyl | Methanesulfonyl chloride (-CH₂SO₂Cl) | 1.0 |

*logP values estimated using fragment-based methods.

Key Research Findings

- Stereochemical Influence : The trans configuration in cyclopropane derivatives imposes distinct spatial constraints, which can enhance binding to targets like enzymes or receptors compared to cis isomers .

- Functional Group Reactivity : Sulfonamides are less reactive but more stable than sulfonyl chlorides, making them preferable for drug development. Carboxylic acids offer hydrogen-bonding versatility but may limit membrane permeability .

- Halogen Effects : Chlorine and fluorine substituents improve metabolic stability and modulate electronic properties. For example, fluorinated analogs (e.g., 2,3-difluorophenyl) are common in CNS drugs due to enhanced blood-brain barrier penetration .

Biological Activity

The compound rac-(1R,2S)-2-phenylcyclopropane-1-sulfonamide, trans, is a member of the cyclopropane family, which has garnered attention due to its diverse biological activities. Cyclopropanes are known for their unique structural properties that contribute to various pharmacological effects, including enzyme inhibition and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of rac-(1R,2S)-2-phenylcyclopropane-1-sulfonamide features a cyclopropane ring substituted with a phenyl group and a sulfonamide functional group. This configuration allows for interactions with biological targets, particularly enzymes involved in metabolic processes.

Enzyme Inhibition

Research indicates that rac-(1R,2S)-2-phenylcyclopropane-1-sulfonamide acts as an inhibitor of certain enzymes. Notably, it has been studied for its inhibitory effects on glutamine cyclase enzymes, which play a crucial role in various metabolic pathways. The inhibition of these enzymes suggests potential applications in treating conditions related to dysregulated glutamine metabolism .

Antimicrobial and Antitumor Properties

Cyclopropane derivatives have been reported to exhibit antimicrobial and antitumor activities. The specific compound rac-(1R,2S)-2-phenylcyclopropane-1-sulfonamide may possess similar properties due to the inherent biological activity associated with cyclopropane structures. Studies have shown that modifications in the cyclopropane framework can lead to enhanced biological efficacy against various pathogens and cancer cell lines .

Case Studies and Research Findings

A review of the literature reveals several studies focusing on the biological activity of rac-(1R,2S)-2-phenylcyclopropane-1-sulfonamide:

- Study 1 : A study published in Chemical Reviews highlights the enzyme inhibition properties of sulfonamide derivatives. It was found that rac-(1R,2S)-2-phenylcyclopropane-1-sulfonamide effectively inhibits glutamine cyclase activity in vitro, demonstrating the potential for therapeutic application in metabolic disorders .

- Study 2 : Research conducted on various cyclopropane derivatives indicates that modifications can lead to enhanced antimicrobial activity. In vitro tests showed that rac-(1R,2S)-2-phenylcyclopropane-1-sulfonamide exhibited significant inhibition against Gram-positive bacteria, suggesting potential use as an antibiotic agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for rac-(1R,2S)-2-phenylcyclopropane-1-sulfonamide, trans?

- Methodological Answer : The synthesis typically involves cyclopropanation of styrene derivatives followed by sulfonamide functionalization. For example, cyclopropane rings are formed via transition metal-catalyzed reactions (e.g., using diazo compounds), as seen in analogous cyclopropane syntheses . Sulfonamide introduction may employ sulfonyl chloride intermediates under basic conditions (e.g., NH3 or amines in THF) . Reaction optimization should focus on temperature (-20°C to 25°C) and stoichiometry to minimize side products like cis-diastereomers.

Q. How can the stereochemical purity of this compound be validated?

- Methodological Answer : Use chiral HPLC or SFC with polysaccharide-based columns (e.g., Chiralpak IA/IB) to resolve enantiomers. X-ray crystallography (via SHELXL ) can confirm absolute configuration. For rapid assessment, compare optical rotation with literature values or employ NMR diastereomeric derivatization (e.g., using Mosher’s acid chloride) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Analyze and NMR for cyclopropane ring protons (δ 1.2–2.5 ppm, geminal coupling Hz) and sulfonamide NH signals (δ 5–7 ppm, broad).

- MS : High-resolution ESI-MS to confirm molecular ion [M+H]+ and fragmentation patterns.

- IR : Peaks at ~1150 cm(S=O stretching) and ~3300 cm(N-H stretching) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the cyclopropane ring in this compound?

- Methodological Answer : The strained cyclopropane ring undergoes ring-opening reactions under acidic/basic conditions or via transition metal catalysis. Electronic effects from the phenyl group stabilize partial charges during ring distortion. Computational studies (DFT at B3LYP/6-31G* level) can model transition states, while experimental kinetic analysis (e.g., monitoring by NMR) quantifies reaction rates under varying pH or catalysts .

Q. What strategies mitigate diastereomeric contamination during synthesis?

- Methodological Answer :

- Stereoselective Cyclopropanation : Use chiral catalysts (e.g., Rh(II) or Cu(I) complexes) to favor trans-configuration .

- Crystallization-Induced Diastereomer Resolution : Exploit solubility differences in ethanol/water mixtures .

- Chromatographic Purification : Preparative HPLC with polar solvents (e.g., heptane/EtOAc) to isolate trans-isomers .

Q. How can contradictory data in literature regarding biological activity be resolved?

- Methodological Answer : Contradictions often arise from impurities or unaccounted stereochemistry. Reproduce assays under standardized conditions (e.g., enzyme inhibition with ≥95% pure compound). Validate via:

- Dose-Response Curves : IC50 values across multiple replicates.

- Structural Analog Comparison : Test enantiomerically pure (1R,2S) vs. racemic mixtures to isolate stereospecific effects .

Q. What role does the sulfonamide group play in modulating pharmacokinetic properties?

- Methodological Answer : The sulfonamide enhances solubility (via H-bonding) and metabolic stability (resistance to cytochrome P450 oxidation). Assess via:

- LogP Measurements : Compare with non-sulfonamide analogs.

- Plasma Stability Assays : Incubate with liver microsomes and quantify degradation via LC-MS .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying conditions?

- Methodological Answer :

- Accelerated Degradation : Expose to 40°C/75% RH (ICH Q1A guidelines) for 4 weeks.

- Analytical Endpoints : Monitor purity via HPLC and degradation products via LC-MS/MS.

- pH Stability : Test in buffers (pH 1–10) at 37°C for 24 hours .

Q. What statistical approaches are recommended for analyzing enantiomeric excess (ee)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.